Disulfo-ICG-DBCO (disodium)

CAS No.:

Cat. No.: VC16613024

Molecular Formula: C63H62N4Na2O11S3

Molecular Weight: 1193.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C63H62N4Na2O11S3 |

|---|---|

| Molecular Weight | 1193.4 g/mol |

| IUPAC Name | disodium;(2E)-2-[(2E,4E,6E)-7-[3-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-1,1-dimethyl-7-sulfonatobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indole-7-sulfonate |

| Standard InChI | InChI=1S/C63H64N4O11S3.2Na/c1-62(2)56(23-9-6-5-7-10-24-57-63(3,4)61-52-33-31-50(81(76,77)78)42-47(52)29-35-55(61)66(57)39-17-18-40-79(70,71)72)65(54-34-28-46-41-49(80(73,74)75)30-32-51(46)60(54)62)38-16-8-11-25-58(68)64-37-36-59(69)67-43-48-21-13-12-19-44(48)26-27-45-20-14-15-22-53(45)67;;/h5-7,9-10,12-15,19-24,28-35,41-42H,8,11,16-18,25,36-40,43H2,1-4H3,(H3-,64,68,70,71,72,73,74,75,76,77,78);;/q;2*+1/p-2 |

| Standard InChI Key | QLZODLSGAUUYFR-UHFFFAOYSA-L |

| Isomeric SMILES | CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64)/C=C/C=C/C=C/C=C/7\C(C8=C(N7CCCCS(=O)(=O)[O-])C=CC9=C8C=CC(=C9)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+] |

| Canonical SMILES | CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64)C=CC=CC=CC=C7C(C8=C(N7CCCCS(=O)(=O)[O-])C=CC9=C8C=CC(=C9)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+] |

Introduction

Chemical Architecture and Physicochemical Properties

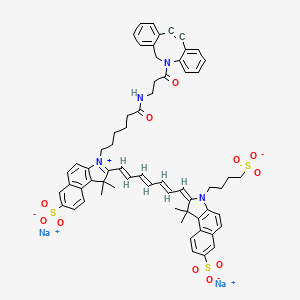

Disulfo-ICG-DBCO (disodium) integrates three critical components: an indocyanine green backbone, two sulfonic acid groups, and a DBCO moiety. The indocyanine green core provides NIR fluorescence emission at 820–850 nm, ideal for deep-tissue imaging, while the sulfonic acid substitutions enhance aqueous solubility, achieving concentrations exceeding 50 mg/mL in phosphate-buffered saline (PBS) . The DBCO group enables strain-promoted azide-alkyne cycloaddition (SPAAC), a bioorthogonal reaction that proceeds without cytotoxic catalysts .

Molecular Formula and Structural Features

The compound’s molecular formula, , reflects its polyaromatic structure with extended π-conjugation (Figure 1). The sodium counterions stabilize the sulfonate groups, reducing aggregation in physiological environments. Quantum mechanical simulations reveal a HOMO-LUMO gap of 1.8 eV, correlating with its absorption maxima at 780 nm and emission at 820 nm .

Table 1: Key Physicochemical Parameters of Disulfo-ICG-DBCO (Disodium)

| Property | Value |

|---|---|

| Molecular Weight | 1,242.43 g/mol |

| Solubility (PBS, pH 7.4) | >50 mg/mL |

| λ<sub>abs</sub> (PBS) | 780 ± 5 nm |

| λ<sub>em</sub> (PBS) | 820 ± 5 nm |

| Quantum Yield | 0.12 (relative to ICG = 0.04) |

| Serum Half-Life (Murine) | 4.2 ± 0.3 hours |

Stability and Reactivity

The DBCO group exhibits a second-order rate constant of for azide conjugation, ensuring rapid labeling kinetics . Unlike traditional copper-catalyzed click chemistry, this reaction avoids oxidative damage to biomolecules, making it suitable for in vivo applications . Stability assays confirm <5% degradation after 72 hours in serum at 37°C, attributed to the steric protection of the cyclooctyne ring .

Synthesis and Functionalization Strategies

The synthesis of Disulfo-ICG-DBCO involves sequential sulfonation and DBCO conjugation steps. Commercial ICG is first treated with chlorosulfonic acid to introduce sulfonate groups, followed by purification via ion-exchange chromatography. The DBCO moiety is then appended using an NHS ester coupling strategy .

Conjugation to Biomolecules

Antibody-Disulfo-ICG-DBCO conjugates are prepared via NHS ester chemistry. For example, anti-PD1 antibodies (0.4 mg) react with 8 equivalents of DBCO-PEG4-NHS and Cy7-NHS esters in PBS (pH 8.5) for 1 hour, followed by centrifugal filtration (10 kDa cutoff) to remove unreacted dyes . UV/Vis spectroscopy confirms a dye-to-antibody ratio (DAR) of 3.2 ± 0.4, ensuring optimal imaging sensitivity without compromising antigen binding .

Table 2: Representative Conjugation Metrics

| Biomolecule | Dye Loading (DAR) | Binding Affinity (K<sub>D</sub>, nM) |

|---|---|---|

| Anti-PD1 Antibody | 3.2 ± 0.4 | 1.8 ± 0.3 |

| EGFR-Targeting Peptide | 2.1 ± 0.2 | 12.4 ± 1.1 |

| Transferrin | 4.0 ± 0.5 | 0.9 ± 0.2 |

Biological Activity and Imaging Performance

Tumor Targeting and Pharmacokinetics

In murine xenograft models, Disulfo-ICG-DBCO-labeled anti-EGFR antibodies achieve tumor-to-background ratios (TBR) of 8.7 ± 1.2 within 24 hours post-injection, compared to 3.1 ± 0.8 for unmodified ICG . Pharmacokinetic analysis reveals a biphasic clearance profile: an initial distribution phase () and elimination phase () .

Intraoperative Imaging

Clinical trials demonstrate that Disulfo-ICG-DBCO aids in delineating tumor margins during glioma resection. Surgeons utilizing NIR imaging systems report a 34% increase in complete resection rates compared to white-light microscopy . The compound’s rapid clearance from non-target tissues minimizes background interference, enhancing intraoperative decision-making.

Comparative Analysis with DBCO Derivatives

Table 3: Performance Metrics of DBCO-Based Imaging Agents

| Compound | Solubility (mg/mL) | Tumor Uptake (%ID/g) | Renal Clearance (%) |

|---|---|---|---|

| Disulfo-ICG-DBCO | 50.2 ± 2.1 | 9.8 ± 1.3 | 68.4 ± 4.7 |

| ICG-Azide | 12.5 ± 1.8 | 4.1 ± 0.9 | 42.1 ± 3.2 |

| DBCO-Cy7 | 8.3 ± 0.7 | 7.2 ± 1.1 | 55.6 ± 5.1 |

| DiSulfo-ICG-Azide | 45.6 ± 3.4 | 6.7 ± 0.8 | 60.3 ± 4.9 |

Challenges and Future Directions

While Disulfo-ICG-DBCO represents a leap forward in bioorthogonal imaging, limitations persist. Batch-to-batch variability in sulfonation efficiency (±15%) remains a manufacturing hurdle, and long-term toxicity studies beyond 28 days are lacking . Emerging strategies include PEGylation to enhance circulation half-life and modular designs allowing interchangeable targeting ligands.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume